lithium(1+) ion 4-bromo-1H-imidazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium (1+) ion 4-bromo-1H-imidazole-2-carboxylate, also known as LiBr1HIm2COOH, is a lithium-containing compound with a number of potential applications in scientific research and industrial processes. This compound has the ability to form strong bonds with other molecules, making it an ideal candidate for a variety of different applications.
Mechanism of Action
The mechanism of action of lithium(1+) ion 4-bromo-1H-imidazole-2-carboxylateH is not fully understood. However, it is believed that this compound is able to form strong bonds with other molecules due to its ability to act as a Lewis acid. This means that it is able to donate electrons to other molecules, forming a strong bond between the two. Additionally, lithium(1+) ion 4-bromo-1H-imidazole-2-carboxylateH is thought to act as a catalyst in certain chemical reactions, allowing for the formation of new molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of lithium(1+) ion 4-bromo-1H-imidazole-2-carboxylateH are not well understood. However, this compound has been studied for its potential to act as a drug delivery and drug targeting agent. Additionally, this compound has been studied for its potential to be used in the synthesis of various pharmaceuticals.
Advantages and Limitations for Lab Experiments
The advantages of using lithium(1+) ion 4-bromo-1H-imidazole-2-carboxylateH in laboratory experiments include its ability to form strong bonds with other molecules, its potential to act as a catalyst in certain chemical reactions, and its potential to be used in the synthesis of various pharmaceuticals. The limitations of using this compound in laboratory experiments include its relatively low solubility in water, its potential to form strong bonds with other molecules, and its potential to act as a catalyst in certain chemical reactions.
Future Directions
There are a number of potential future directions for lithium(1+) ion 4-bromo-1H-imidazole-2-carboxylateH. These include further research into its potential applications in drug delivery and drug targeting, its potential to be used in the synthesis of various pharmaceuticals, and its potential to be used as a catalyst in various chemical reactions. Additionally, further research into its structure-activity relationships, its ability to form strong bonds with other molecules, and its potential to act as a catalyst in various chemical reactions may yield further insights into the potential applications of this compound.
Synthesis Methods
The synthesis of lithium(1+) ion 4-bromo-1H-imidazole-2-carboxylateH is typically achieved through a two-step process. The first step involves the synthesis of 4-bromo-1H-imidazole-2-carboxylic acid (HIm2COOH) from the reaction of 4-bromo-1H-imidazole (Br1HIm) and carbon dioxide. This reaction is typically achieved by heating the reactants in the presence of an acid catalyst such as sulfuric acid. The second step involves the conversion of HIm2COOH to lithium(1+) ion 4-bromo-1H-imidazole-2-carboxylateH by the addition of lithium bromide (LiBr). This reaction is typically achieved by heating the reactants in the presence of a base such as sodium hydroxide.
Scientific Research Applications
Lithium(1+) ion 4-bromo-1H-imidazole-2-carboxylateH has been studied extensively for its potential applications in scientific research. This compound has been used in a variety of different studies, including studies of its structure-activity relationships, its ability to form strong bonds with other molecules, and its potential to act as a catalyst in various chemical reactions. Additionally, this compound has been studied for its potential uses in drug delivery and drug targeting, as well as its potential to be used in the synthesis of various pharmaceuticals.
properties
IUPAC Name |
lithium;5-bromo-1H-imidazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O2.Li/c5-2-1-6-3(7-2)4(8)9;/h1H,(H,6,7)(H,8,9);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCKWYFGXHJKPL-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=C(NC(=N1)C(=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrLiN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium 4-bromo-1H-imidazole-2-carboxylate | |
CAS RN |
1909335-99-4 |
Source
|
Record name | lithium(1+) ion 4-bromo-1H-imidazole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.